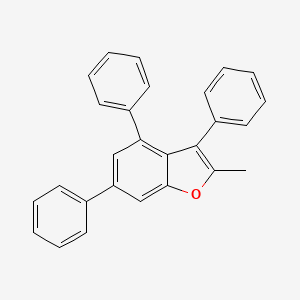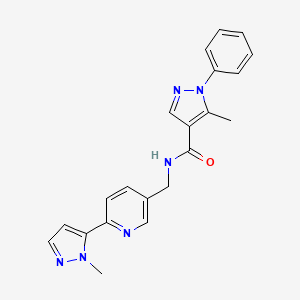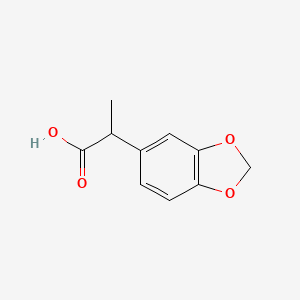
2-Methyl-3,4,6-triphenyl-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,4,6-triphenyl-1-benzofuran, also known as MTTP, is a synthetic compound that belongs to the family of benzofurans. This molecule has gained significant attention in the scientific community due to its unique properties, such as its ability to act as a fluorescent probe for biological molecules. MTTP has been synthesized using various methods, and its applications in scientific research are diverse.
Mecanismo De Acción
2-Methyl-3,4,6-triphenyl-1-benzofuran acts as a fluorescent probe by undergoing a photoinduced electron transfer (PET) process. In the absence of a biological molecule, 2-Methyl-3,4,6-triphenyl-1-benzofuran emits fluorescence at a wavelength of 560 nm. However, when 2-Methyl-3,4,6-triphenyl-1-benzofuran is bound to a biological molecule, the PET process is disrupted, resulting in a shift in the emission wavelength. The degree of shift in the emission wavelength depends on the nature of the biological molecule and the binding affinity of 2-Methyl-3,4,6-triphenyl-1-benzofuran.
Biochemical and Physiological Effects
2-Methyl-3,4,6-triphenyl-1-benzofuran has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used to study the localization and dynamics of biomolecules in living cells without affecting their function. 2-Methyl-3,4,6-triphenyl-1-benzofuran has also been used to study the interaction of drugs with proteins and to monitor the activity of enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-3,4,6-triphenyl-1-benzofuran has several advantages for lab experiments, such as its high sensitivity, selectivity, and compatibility with living cells. It can be used to study the structure and function of biomolecules in real-time, without the need for labeling or genetic modification. However, 2-Methyl-3,4,6-triphenyl-1-benzofuran has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to environmental factors, such as pH and temperature.
Direcciones Futuras
2-Methyl-3,4,6-triphenyl-1-benzofuran has great potential for future applications in scientific research. One possible direction is the development of 2-Methyl-3,4,6-triphenyl-1-benzofuran-based sensors for detecting specific biomolecules in complex biological environments. Another direction is the use of 2-Methyl-3,4,6-triphenyl-1-benzofuran as a tool for drug discovery, by screening large libraries of compounds for their ability to interact with specific proteins. Additionally, 2-Methyl-3,4,6-triphenyl-1-benzofuran can be used to study the dynamics of biological processes, such as protein folding and unfolding, and the formation of protein complexes.
Métodos De Síntesis
2-Methyl-3,4,6-triphenyl-1-benzofuran can be synthesized using several methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Wittig reaction. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide and an alkene in the presence of a palladium catalyst. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. These methods have been used to synthesize 2-Methyl-3,4,6-triphenyl-1-benzofuran with high yields and purity.
Aplicaciones Científicas De Investigación
2-Methyl-3,4,6-triphenyl-1-benzofuran has been widely used as a fluorescent probe for biological molecules, such as proteins, nucleic acids, and lipids. It has been used to study protein-protein interactions, DNA-protein interactions, and lipid-protein interactions. 2-Methyl-3,4,6-triphenyl-1-benzofuran has also been used to study the structure and function of biomolecules in living cells. Furthermore, 2-Methyl-3,4,6-triphenyl-1-benzofuran has been used as a sensor for detecting metal ions and as a catalyst for organic reactions.
Propiedades
IUPAC Name |
2-methyl-3,4,6-triphenyl-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O/c1-19-26(22-15-9-4-10-16-22)27-24(21-13-7-3-8-14-21)17-23(18-25(27)28-19)20-11-5-2-6-12-20/h2-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBUNTLGNZAYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2O1)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,4,6-triphenyl-1-benzofuran | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2514216.png)
![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2514218.png)











